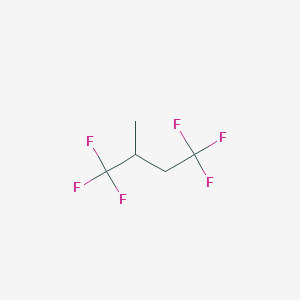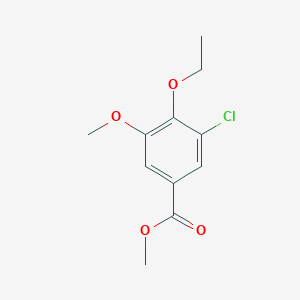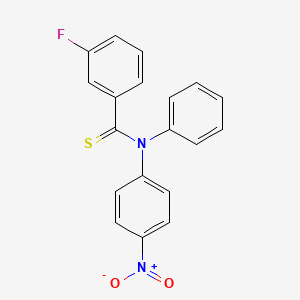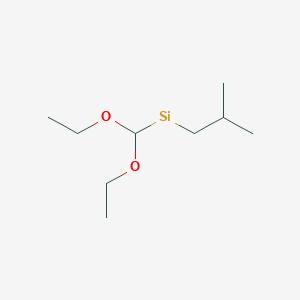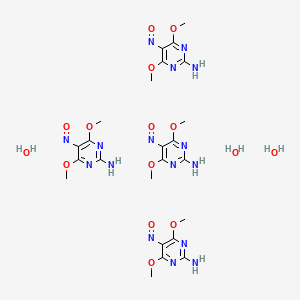![molecular formula C11H13N5O B12567748 Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- CAS No. 583830-03-9](/img/structure/B12567748.png)
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- is a complex organic compound with a unique structure that combines a cyclobutane ring with a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanone with a purine derivative under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic processes and continuous flow reactors to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the cyclobutane ring or the purine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups to the molecule.
Aplicaciones Científicas De Investigación
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleic acids and proteins, potentially affecting various biological pathways. The exact pathways and targets are still under investigation, but its ability to interact with DNA and enzymes makes it a compound of interest in drug development.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)-methyl]-: A closely related compound with slight structural differences.
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)-ethyl]-: Another similar compound with an ethyl group instead of a methylene group.
Uniqueness
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- is unique due to its specific combination of a cyclobutane ring and a purine derivative. This structure provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
583830-03-9 |
|---|---|
Fórmula molecular |
C11H13N5O |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
[3-[(6-aminopurin-9-yl)methylidene]cyclobutyl]methanol |
InChI |
InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)3-7-1-8(2-7)4-17/h3,5-6,8,17H,1-2,4H2,(H2,12,13,14) |
Clave InChI |
RCNBRBZQBFLECV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1=CN2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)

![N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide](/img/structure/B12567676.png)
![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)
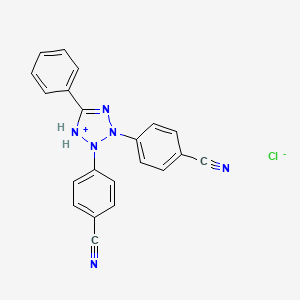
![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)

